(2R)-2-Methyloxirane-2-carboxylic acid (2R)-2-Methyloxirane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 162251-75-4
VCID: VC6691387
InChI: InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1
SMILES: CC1(CO1)C(=O)O
Molecular Formula: C4H6O3
Molecular Weight: 102.089

(2R)-2-Methyloxirane-2-carboxylic acid

CAS No.: 162251-75-4

Cat. No.: VC6691387

Molecular Formula: C4H6O3

Molecular Weight: 102.089

* For research use only. Not for human or veterinary use.

(2R)-2-Methyloxirane-2-carboxylic acid - 162251-75-4

Specification

CAS No. 162251-75-4
Molecular Formula C4H6O3
Molecular Weight 102.089
IUPAC Name (2R)-2-methyloxirane-2-carboxylic acid
Standard InChI InChI=1S/C4H6O3/c1-4(2-7-4)3(5)6/h2H2,1H3,(H,5,6)/t4-/m1/s1
Standard InChI Key CSEUSVYSDPXJAP-SCSAIBSYSA-N
SMILES CC1(CO1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

(2R)-2-Methyloxirane-2-carboxylic acid, also known as (2R)-2-methyl-2-oxiranecarboxylic acid, is identified by the IUPAC name 2-methyloxirane-2-carboxylic acid . Its stereochemical configuration at the C2 position is designated as R, conferring chirality to the molecule. Key identifiers include:

PropertyValueSource
CAS Number162251-75-4
Molecular FormulaC4H6O3\text{C}_4\text{H}_6\text{O}_3
Molecular Weight102.09 g/mol
SMILESCC1(CO1)C(=O)O\text{CC1(CO1)C(=O)O}
InChIKeyCSEUSVYSDPXJAP-SCSAIBSYSA-N

Stereochemical Analysis

The molecule’s chirality arises from the asymmetric carbon (C2) within the oxirane ring, which bears a methyl group, a carboxylic acid moiety, and two oxygen atoms. X-ray crystallography and quantum mechanical computations confirm that the R configuration results in a distinct three-dimensional arrangement, influencing its reactivity and biological interactions . The strained oxirane ring contributes to its electrophilic character, making it a reactive intermediate in organic synthesis .

Synthesis and Production Methods

Epoxidation of α,β-Unsaturated Carboxylic Acids

A common route to (2R)-2-Methyloxirane-2-carboxylic acid involves the stereoselective epoxidation of (R)-2-methyl-2-butenoic acid using peracids such as m-chloroperbenzoic acid (mCPBA). This reaction proceeds via an electrophilic mechanism, with the peracid attacking the electron-deficient double bond to form the epoxide .

Industrial-Scale Diastereoselective Synthesis

Patent AU2017306546A1 outlines a multi-step synthesis leveraging Grignard reactions and manganese-catalyzed epoxidation :

  • Amide Formation: Protection of the carboxylic acid group using morpholine or methoxyamine.

  • Grignard Addition: Reaction with isopropenylmagnesium bromide to introduce the methyl group.

  • Epoxidation: Diastereoselective epoxidation using a manganese catalyst (e.g., Mn(III)-salen complexes) to achieve >90% selectivity for the 2R isomer.

  • Deprotection: Acidic hydrolysis to regenerate the carboxylic acid functionality.

This method emphasizes cost efficiency and scalability, with the manganese catalyst enabling high stereochemical control .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantum chemical computations (Density Functional Theory, DFT) predict the 1H^1\text{H} and 13C^{13}\text{C} NMR spectra of (2R)-2-Methyloxirane-2-carboxylic acid :

Table 1: Predicted 1H^1\text{H} NMR Chemical Shifts

Proton Environmentδ (ppm)Multiplicity
Oxirane CH2_23.2–3.5Doublet
Methyl (C2)1.4–1.6Singlet
Carboxylic Acid (OH)10.5–12.0Broad

Table 2: Predicted 13C^{13}\text{C} NMR Chemical Shifts

Carbon Environmentδ (ppm)
Carboxylic Acid (C=O)175–178
Oxirane C2 (quaternary)65–68
Oxirane O-C-O55–58
Methyl (C2)20–22

These shifts align with the molecule’s electronic environment, where the deshielded carboxylic proton appears as a broad peak due to hydrogen bonding .

Infrared (IR) and Mass Spectrometry

While experimental IR data are unavailable, computational models predict a strong absorption band at 1700cm1\sim 1700 \, \text{cm}^{-1} for the carbonyl group. Mass spectrometry would likely show a molecular ion peak at m/z 102, corresponding to the molecular weight .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

The patent AU2017306546A1 highlights the compound’s role in synthesizing (S)-2-amino-4-methyl-1-((R)-2-methyloxirane-2-yl)-pentan-1-one, a potential therapeutic agent . The epoxide’s reactivity enables ring-opening reactions with nucleophiles (e.g., amines), facilitating the construction of complex pharmacophores.

Stereochemical Advantages

The 2R configuration ensures precise spatial orientation in drug-target interactions, enhancing binding affinity and reducing off-target effects. This stereoselectivity is critical for APIs (Active Pharmaceutical Ingredients) requiring chiral purity .

Physicochemical and Thermodynamic Properties

Solubility and Stability

(2R)-2-Methyloxirane-2-carboxylic acid is moderately soluble in polar solvents (e.g., water, ethanol) but unstable under strongly acidic or basic conditions due to ring-opening reactions. Storage at 2–8°C in inert atmospheres is recommended .

Thermodynamic Parameters

Computational models estimate:

  • Heat of Formation: ΔHf=450kJ/mol\Delta H_f^\circ = -450 \, \text{kJ/mol}

  • Entropy: S=280J/mol\cdotpKS^\circ = 280 \, \text{J/mol·K}
    These values reflect the molecule’s strained ring system and polar functional groups .

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